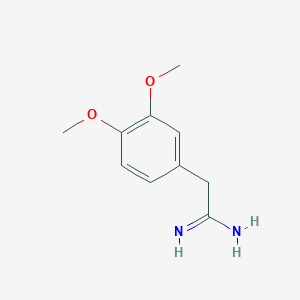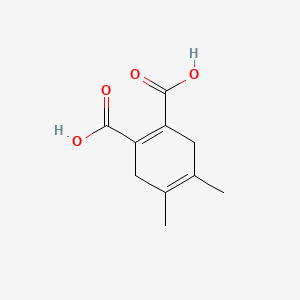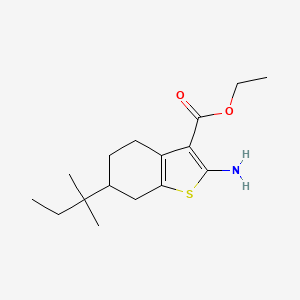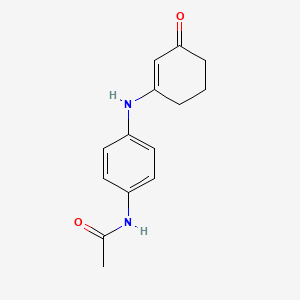
2-(3,4-Dimethoxyphenyl)ethanimidamide
Vue d'ensemble
Description
“2-(3,4-Dimethoxyphenyl)ethanimidamide” is a chemical compound . It is related to the phenethylamine class .
Molecular Structure Analysis
The molecular formula of “2-(3,4-Dimethoxyphenyl)ethanimidamide” is C10H14N2O2 . The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-13-8-4-3-7 (6-10 (11)12)5-9 (8)14-2;/h3-5H,6H2,1-2H3, (H3,11,12);1H .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 230.69 . The SMILES string representation of the compound is Cl.COc1ccc (CC (N)=N)cc1OC .Applications De Recherche Scientifique
Medicine: Alzheimer’s Disease Treatment
“2-(3,4-Dimethoxyphenyl)ethanimidamide” has shown potential in the treatment of Alzheimer’s disease. Research indicates that this compound can bind with alpha7nAChR, a receptor involved in cognitive processes . It has demonstrated neuroprotective effects and the ability to reduce the toxicity caused by beta-amyloid plaques, which are characteristic of Alzheimer’s disease . This suggests its utility in developing medications aimed at improving cognitive functions and memory in patients with this neurodegenerative condition.
Pharmacology: Anti-inflammatory Activity
In the field of pharmacology, “2-(3,4-Dimethoxyphenyl)ethanimidamide” exhibits significant anti-inflammatory activity . This property is crucial for the development of new anti-inflammatory drugs, which can be used to treat a variety of inflammatory conditions, from arthritis to cardiovascular diseases.
Biochemistry: Enzyme Interaction Studies
Biochemically, “2-(3,4-Dimethoxyphenyl)ethanimidamide” can be used to study enzyme interactions due to its structural specificity . It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function and regulation.
Agriculture: Plant Growth Regulation
Although direct applications in agriculture are not well-documented, compounds similar to “2-(3,4-Dimethoxyphenyl)ethanimidamide” could potentially be used to regulate plant growth . Their role could be in modulating plant hormones or protecting crops from diseases by enhancing their natural defense mechanisms.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUXCWDICCCZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400076 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
757878-04-9 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)



![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)






![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)